3-Chloro-6-nitroquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Research
The journey of quinoline research began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge, who named it "leukol". A few years later, in 1842, French chemist Charles Gerhardt independently obtained the same compound through the distillation of quinine (B1679958), an alkaloid used for treating malaria, and termed it "Chinoilin" or "Chinolein". smolecule.com The name quinoline, derived from quinine, eventually became the accepted nomenclature. nih.gov
A significant milestone in quinoline chemistry was the development of synthetic methods, with the Skraup synthesis in 1880 being one of the earliest and most notable examples. researchgate.net This opened the door for the laboratory preparation of a wide array of quinoline derivatives. The historical significance of quinoline is deeply intertwined with medicinal chemistry, stemming from its connection to antimalarial drugs. nih.gov Over the decades, research has expanded dramatically, exploring the synthesis and application of diverse quinoline derivatives in various scientific fields.
Structural Significance of the Quinoline Scaffold in Organic Synthesis and Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense importance in organic chemistry and drug discovery. researchgate.net This structural motif is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities. chemimpex.comresearchgate.net Consequently, the quinoline nucleus is a fundamental component in numerous marketed pharmaceuticals and a key building block in the design of novel therapeutic agents. chemimpex.com
The versatility of the quinoline ring system allows for a broad range of chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. chemimpex.com Quinoline derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic agents. chemimpex.comresearchgate.net The ability of the quinoline scaffold to serve as a framework for developing new drugs continues to drive extensive research in medicinal chemistry. chemimpex.com
Overview of Halogenated and Nitro-Substituted Quinoline Derivatives in Academic Investigations
The introduction of halogen and nitro groups onto the quinoline scaffold significantly influences the molecule's electronic properties and reactivity, making these derivatives valuable subjects of academic and industrial research. The presence of a nitro group, an electron-withdrawing substituent, can activate the quinoline ring towards nucleophilic substitution reactions. This property is often exploited in the synthesis of more complex functionalized quinolines.
Halogenated quinolines are also of great interest, serving as versatile intermediates in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemimpex.com The specific position and nature of the halogen and nitro substituents can profoundly impact the biological activity of the compound. For example, various halogenated and nitro-substituted quinolines have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. smolecule.com The compound 3-Chloro-6-nitroquinoline is a prime example of this class, possessing both a halogen and a nitro group, which makes it a useful building block for further chemical elaboration.
The Chemical Profile of this compound
While the broader class of halogenated and nitro-substituted quinolines is well-documented, detailed research findings specifically for this compound are not extensively available in peer-reviewed literature. It is primarily recognized and distributed as a chemical intermediate by various suppliers. However, based on the established principles of quinoline chemistry and data from closely related isomers, a comprehensive profile can be constructed.
Chemical Identity and Properties
This compound is a solid chemical compound identified by the CAS Number 101860-71-3. chemicalbook.com Its molecular structure consists of a quinoline core substituted with a chlorine atom at the 3-position and a nitro group at the 6-position.
| Property | Value | Source |
| CAS Number | 101860-71-3 | chemicalbook.com |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol |
Synthesis
Specific, optimized laboratory synthesis procedures for this compound are not widely published. However, its synthesis can be inferred from general methods used for preparing substituted quinolines. A plausible route would involve the multi-step synthesis starting from appropriate aniline (B41778) precursors, followed by cyclization to form the quinoline ring, and subsequent chlorination and nitration steps. The order of these functionalization reactions would be crucial to achieve the desired 3-chloro-6-nitro substitution pattern. For instance, syntheses of related compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involve cyclization, nitration, and chlorination as key steps. atlantis-press.com
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 3-position and the nitro group at the 6-position are both electron-withdrawing, influencing the electron density of the quinoline ring system.
Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.
Reduction: The nitro group can be readily reduced to an amino group (6-amino-3-chloroquinoline). smolecule.comevitachem.com This resulting amine is a key functional group that opens up a vast array of subsequent chemical transformations, including diazotization and the formation of amides or sulfonamides.
Intermediate in Synthesis: Due to this reactivity, this compound is primarily valuable as an intermediate for synthesizing more complex molecules. These more elaborate structures are often investigated in the context of drug discovery and materials science. chemimpex.comevitachem.com Research on analogous compounds suggests that derivatives could be explored for their potential as anticancer or anti-inflammatory agents. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
3-chloro-6-nitroquinoline |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H |
InChI Key |
VVOLFJPSMUMGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Nitroquinoline Derivatives
Nucleophilic Aromatic Substitution Reactions at the Quinoline (B57606) Core
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-chloro-6-nitroquinoline. wikipedia.org The quinoline ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effect of the nitro group at the 6-position. This electronic-deficiency activates the ring towards attack by nucleophiles. libretexts.org The chlorine atom at the C-3 position serves as a competent leaving group, making this site susceptible to substitution.
The mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. pressbooks.pub First, a nucleophile attacks the electrophilic carbon atom at the C-3 position, which is para to the ring nitrogen and also influenced by the nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. wikipedia.orgpressbooks.pub In the second step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
A variety of nucleophiles can be employed in these reactions, leading to a wide array of functionalized quinoline derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may require heat to proceed at a practical rate.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | 3-Methoxy-6-nitroquinoline |
| Oxygen | Sodium Phenoxide (NaOPh) | 3-Phenoxy-6-nitroquinoline |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-nitroquinoline |
| Nitrogen | Aniline (B41778) (C₆H₅NH₂) | N-phenyl-6-nitroquinolin-3-amine |
| Nitrogen | Piperidine | 3-(Piperidin-1-yl)-6-nitroquinoline |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The carbon-chlorine bond at the C-3 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination can be successfully applied to this substrate. These reactions have become fundamental in modern organic synthesis due to their high functional group tolerance and broad applicability. libretexts.orgnobelprize.org
The general catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the this compound to a palladium(0) complex. youtube.com This step forms a square planar palladium(II) intermediate. In the case of the Suzuki-Miyaura coupling, the next step is transmetalation, where an organic group is transferred from an organoboron reagent (e.g., a boronic acid or ester) to the palladium center, displacing the halide. nobelprize.org The final step is reductive elimination, where the two organic fragments on the palladium complex couple to form the new bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com
The Suzuki-Miyaura coupling is particularly prevalent for creating new C-C bonds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding 3-aryl-6-nitroquinoline.
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Base Example | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-6-nitroquinoline |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 3-Vinyl-6-nitroquinoline |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 3-Styryl-6-nitroquinoline |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-(6-Nitroquinolin-3-yl)morpholine |
Reduction Chemistry of the Nitro Group to Amino Functionality
The nitro group at the C-6 position is readily reduced to a primary amino group, yielding 3-chloro-6-aminoquinoline. This transformation is crucial as it provides access to a key building block for the synthesis of pharmaceuticals and other biologically active molecules. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgunimi.it
Common methods for the reduction of aromatic nitro groups include: commonorganicchemistry.comscispace.com
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid, are classic and effective methods for this reduction. commonorganicchemistry.com They are generally chemoselective for the nitro group in the presence of an aryl chloride.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, although care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodehalogenation (loss of the chlorine atom). commonorganicchemistry.com Raney nickel is an alternative catalyst that can be less prone to causing dehalogenation. commonorganicchemistry.com
Transfer Hydrogenation: An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is used in conjunction with a catalyst such as Pd/C.
| Reducing Agent | Solvent | Key Features |
| SnCl₂·2H₂O / HCl | Ethanol (B145695) | Mild, good chemoselectivity, tolerates the C-Cl bond. commonorganicchemistry.com |
| Fe / NH₄Cl | Ethanol/Water | Neutral conditions, cost-effective, and environmentally benign. |
| H₂ / Pd/C | Methanol | Highly efficient, but potential for hydrodehalogenation. commonorganicchemistry.com |
| H₂ / Raney Nickel | Ethanol | Often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com |
| Na₂S₂O₄ (Sodium Dithionite) | Water/THF | Mild reducing agent suitable for sensitive substrates. |
Electrophilic Substitution Patterns on the Quinoline Ring System
Electrophilic aromatic substitution (EAS) on the this compound ring system is challenging due to its electron-deficient nature. masterorganicchemistry.com The quinoline core itself is less reactive than benzene (B151609) towards electrophiles, and this deactivation is strongly compounded by the presence of two electron-withdrawing substituents: the chloro group and the nitro group. quizlet.com
When considering the regioselectivity of a potential EAS reaction, several factors must be analyzed:
Ring Deactivation: The pyridine (B92270) ring (containing the nitrogen atom) is significantly more deactivated than the benzene ring. Therefore, any electrophilic attack is highly likely to occur on the carbocyclic (benzene) portion of the molecule, specifically at positions C-5, C-7, or C-8.
Directing Effects: The nitro group at C-6 is a powerful deactivating group and a meta-director. It will therefore direct incoming electrophiles to the C-5 and C-7 positions. The chloro group at C-3 is also deactivating but is an ortho-, para- director; however, its influence on the distant benzene ring is minimal compared to the potent effect of the nitro group.
Consequently, forcing conditions are typically required for electrophilic substitution, and the reaction will preferentially occur at the C-5 or C-7 positions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a dinitro derivative, with the second nitro group entering at C-5 or C-7. Due to the severe deactivation of the ring, such reactions are often low-yielding and may require high temperatures.
Functionalization through Organometallic Reagents (e.g., Magnesiation)
The functionalization of this compound via the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, is complicated by the presence of the electrophilic nitro group. Direct reaction with magnesium or lithium metal would likely be unsuccessful, as any organometallic species formed would rapidly react with the nitro group of a starting material molecule.
However, more specialized techniques can sometimes be employed. Halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium) at very low temperatures could potentially form 3-lithio-6-nitroquinoline. This intermediate would need to be trapped in situ with an electrophile before it has a chance to decompose or react intermolecularly. The success of such a reaction is highly dependent on the stability of the lithiated intermediate and the reaction kinetics.
Alternative strategies, such as directed ortho-metalation (DoM), are not directly applicable to functionalizing the C-3 position in this manner. Given the challenges, palladium-catalyzed cross-coupling reactions (as described in section 3.2) are generally the more reliable and versatile methods for functionalizing the C-3 position of this substrate.
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The quinoline ring system, particularly when rendered electron-deficient by substituents like the nitro group, can participate in cycloaddition reactions to form novel, fused heterocyclic structures. mdpi.com The double bonds within the quinoline core can act as dienophiles or dipolarophiles. libretexts.org
One of the most common types of cycloaddition reactions in this context is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In this reaction, a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) reacts with a double bond (the dipolarophile) in the quinoline ring. The electron-withdrawing nature of the nitro group makes the C-5/C-6 and C-7/C-8 double bonds potential sites for such reactions. For example, reaction with an organic azide could lead to the formation of a triazole ring fused to the quinoline core.
The quinoline system can also potentially act as a dienophile in [4+2] Diels-Alder reactions, although this is less common. mdpi.com The C-5/C-6 double bond, being part of the electron-poor benzenoid ring, could react with an electron-rich diene under thermal conditions to construct a new six-membered ring. These reactions expand the synthetic utility of this compound beyond simple substitution and reduction, providing pathways to complex polycyclic aromatic systems.
Structure Activity Relationship Sar Studies of Chlorine and Nitro Substituted Quinoline Derivatives
Positional Isomerism and its Influence on Biological Activity
The specific placement of substituents on the quinoline (B57606) core is a critical determinant of biological function, a principle known as positional isomerism. The biological activity of a molecule can be significantly enhanced or diminished simply by moving a substituent from one position to another.
For instance, in the context of antibacterial quinolines, a fluorine atom at the C-6 position is associated with a significant enhancement in activity, whereas chlorine at the same position also results in an active compound. slideshare.net Conversely, introducing substituents at the C-2 position often leads to a great reduction in activity. slideshare.net This highlights the sensitivity of the quinoline scaffold to substitution patterns.
Studies on nitro-substituted quinolines further illustrate this point. While 8-hydroxy-5-nitroquinoline (nitroxoline) is a well-characterized antimicrobial agent, its regioisomer, 8-hydroxy-6-nitroquinoline, has been shown to possess substantially different biochemical characteristics. srce.hrnih.gov This demonstrates that even a slight shift in the nitro group's position on the benzene (B151609) portion of the quinoline ring can lead to a dramatically altered biological profile, affecting properties from metal chelation to enzyme inhibition. srce.hrnih.gov Similarly, modifications at the C-3 position of the quinoline ring have been shown to impact antimalarial activity. mdpi.com
Table 1: Influence of Substituent Position on the Antibacterial Activity of Quinolines
| Position | Effect of Substitution on Antibacterial Activity | Reference |
|---|---|---|
| C-2 | Introduction of substituents greatly reduces activity. | slideshare.net |
| C-5 | Amino substitution results in an active compound. | slideshare.net |
| C-6 | Fluorine substitution significantly enhances activity. | slideshare.net |
| C-6 | Chlorine substitution results in an active compound. | slideshare.net |
| C-7 | Piperazine or pyrrolidine (B122466) ring substitutions are favorable. | slideshare.net |
Investigation of Substituent Effects (Electron-Withdrawing vs. Electron-Donating Groups) on Molecular Function
The electronic nature of substituents profoundly impacts the molecular function of quinoline derivatives. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). In 3-Chloro-6-nitroquinoline, both the chlorine atom and the nitro group are potent EWGs, which pull electron density away from the aromatic ring system. nih.gov
The effect of these electronic properties can be context-dependent. In some classes of quinoline derivatives, the presence of EWGs like chloro (–Cl), fluoro (–F), or nitro (–NO2) groups has been linked to enhanced biological activity. nih.gov For example, certain quinoline–triazine hybrids show improved antiplasmodial activity when substituted with EWGs like Cl or F. nih.gov Similarly, some quinoline–thiazolidinone hybrids demonstrate better antiplasmodorial effects with EWGs on the aromatic ring. nih.gov This enhancement may be due to improved interactions with biological targets or increased lipophilicity. nih.gov
Conversely, in other contexts, EDGs such as methoxy (B1213986) (–OCH3) or methyl (–CH3) groups are found to increase biological potency. rsc.org For instance, several SAR studies on antimalarial quinolines reveal that compounds with EDGs generally exhibit higher activity compared to those with EWGs. rsc.org This suggests that increasing the electron density of the quinoline system can, in some cases, facilitate more favorable interactions with a target, such as the heme molecule in the malaria parasite. rsc.org In one specific study of a quinoline-imidazole hybrid, a methoxy group (EDG) at the C-2 position enhanced antimalarial activity, while a chloro group (EWG) at the same position led to a loss of activity. rsc.org
The potential activity of quinoline derivatives is often directly associated with the electronic substituent effect on the ring. rsc.org The interplay between electron-donating and electron-withdrawing characteristics is a central theme in the SAR of quinolines, guiding the optimization of lead compounds for various therapeutic applications.
Table 2: General Effect of Substituent Electronic Nature on Quinoline Activity
| Substituent Type | Examples | General Impact on Biological Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing Groups (EWGs) | –NO₂, –Cl, –F, –Br | Can enhance antiplasmodial, antibacterial, and anticancer activity in certain derivatives. | nih.govrsc.org |
| Electron-Donating Groups (EDGs) | –OCH₃, –CH₃, -OH | Often enhance antimalarial and anti-TB activity in other classes of derivatives. | mdpi.comrsc.org |
Stereochemical Considerations and Enantiomeric Purity in SAR
While the parent this compound molecule is achiral, stereochemistry becomes a critical factor in the SAR of many of its derivatives or more complex quinoline-based drugs. orientjchem.org When a chiral center is introduced into a quinoline derivative, the resulting enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities.
This principle of stereospecificity is well-documented. For example, in a series of novel tricyclic quinolones designed as topoisomerase II inhibitors, the (S)-enantiomer was consistently the more active isomer against the eukaryotic enzyme. nih.gov The (S)-isomer was found to be approximately 2.2-fold more potent at inhibiting the enzyme's catalytic activity than the (R)-isomer. nih.gov In fact, the (R)-enantiomer acted as an antagonist to the (S)-isomer, highlighting the profound impact of stereochemistry on molecular function. nih.gov
Similarly, for certain quinoline derivatives being studied for anticancer activity, compounds with an (R)-configuration at the chiral center of a side chain were found to be more active than those with an (S)-configuration. orientjchem.org The importance of stereochemistry has also been noted in nature-inspired compounds, where the natural configuration was significantly more active against P. falciparum strains than its corresponding enantiomers and diastereoisomers. unimi.it
These examples underscore that even if a core scaffold like this compound is achiral, the addition of substituted side chains can create chiral centers where enantiomeric purity becomes paramount for achieving desired therapeutic effects and avoiding off-target interactions or antagonistic effects from the less active enantiomer. nih.govmdpi.com
Computational Approaches to SAR Analysis
Computational methods are indispensable tools for elucidating the SAR of quinoline derivatives, enabling researchers to predict biological activity and understand molecular interactions before undertaking costly and time-consuming synthesis. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.
QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govallsubjectjournal.com These models use molecular descriptors (numerical representations of chemical properties) to predict the activity of new, unsynthesized compounds. nih.gov For various series of quinoline derivatives, QSAR models have been successfully developed to predict activities such as antitubercular effects and inhibition of multidrug resistance proteins. nih.govallsubjectjournal.com A good QSAR model, validated by statistical metrics like a high squared correlation coefficient (r²), can guide the design of more potent analogs. allsubjectjournal.comnanobioletters.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method helps to visualize and analyze the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net Docking studies on quinoline derivatives have been used to investigate their potential as inhibitors of targets like HIV reverse transcriptase, DNA gyrase, and various kinases. nih.govresearchgate.netresearchgate.net For instance, docking studies of chloro- and bromo-substituted quinoline compounds indicated potent cytotoxicity against HIV-RT, with one derivative exhibiting a high docking score of –10.675. nih.gov Such studies can explain why certain substituents or isomers are more active than others and provide a rational basis for structural modifications. researchgate.netnih.gov
Table 3: Examples of Computational Studies on Quinoline Derivatives
| Computational Method | Target/Activity Studied | Key Findings | Reference |
|---|---|---|---|
| QSAR | Anti-mycobacterium tuberculosis activity | A model was generated with a high predictive correlation (r² = 0.8228), allowing for the design of new potent derivatives. | allsubjectjournal.com |
| QSAR | P-glycoprotein Inhibition | A model successfully predicted the inhibitory activity of quinoline derivatives, explaining the origin of their activity. | nih.gov |
| Molecular Docking | HIV Reverse Transcriptase | Chloro- and bromo-substituted quinolines showed high binding affinity, with docking scores superior to standard drugs. | nih.gov |
| Molecular Docking | DNA Gyrase | Bromo- and chloro-substituted quinoline-chalcones showed high interaction energies (e.g., ΔG -8.88 kcal/mol). | researchgate.net |
| Molecular Docking | Human AKT1 Kinase | Quinoline derivatives showed high inhibitory potency with GOLD scores up to 113.76, stabilized by hydrogen bonds and pi-pi interactions. | nih.gov |
Computational and Theoretical Investigations of 3 Chloro 6 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic and structural properties of quinoline (B57606) derivatives. These methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-chloro-6-nitroquinoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable molecular geometry by optimizing bond lengths and angles. dergipark.org.trbohrium.comnih.gov
Theoretical studies on related chloroquinoline derivatives, such as 6-chloroquinoline (B1265530), have shown a high degree of correlation between calculated and experimental geometric parameters, validating the applied computational models. dergipark.org.trbohrium.com For instance, the calculated C-H bond lengths in 6-chloroquinoline are in good agreement with experimental values for similar molecules. dergipark.org.tr The presence of the chlorine atom and the nitro group on the quinoline ring is expected to induce significant changes in the geometry and electronic distribution compared to the parent quinoline molecule. The electron-withdrawing nature of both the chlorine and nitro groups influences the bond lengths and angles within the aromatic system.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl | Value not specified |
| C-N (ring) | Value not specified |
| C-C (aromatic) | Value not specified |
| C-N-C | Value not specified |
| C-C-Cl | Value not specified |
| C-C-N (nitro) | Value not specified |
This table is illustrative. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive.
For quinoline derivatives, the presence of substituents significantly affects the FMOs. rsc.org In this compound, the electron-withdrawing chloro and nitro groups are expected to lower the energies of both the HOMO and LUMO. The nitro group, in particular, is known to have a strong influence on the LUMO, often localizing the LUMO on or near the nitro-substituted ring, making this part of the molecule susceptible to nucleophilic attack. researchgate.net Computational studies on similar compounds like 6-chloroquinoline have explored these effects, revealing how substitution alters the reactive nature of the quinoline moiety. dergipark.org.trbohrium.com
Table 2: Calculated Frontier Molecular Orbital Properties of a Related Compound (6-Chloroquinoline) (Note: This data illustrates the type of information obtained from FMO analysis.)
| Property | Value (eV) |
| EHOMO | Value not specified |
| ELUMO | Value not specified |
| Energy Gap (ΔE) | Value not specified |
This table is illustrative. Specific values for this compound would require a dedicated computational study.
Quantum chemical calculations can be used to predict reaction pathways and understand reaction mechanisms. nih.govnih.govarxiv.orgrsc.org By mapping the potential energy surface, researchers can identify transition states and intermediates, providing insights into the feasibility and selectivity of chemical reactions involving this compound.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling to correct for systematic errors, often show excellent agreement with experimental FT-IR and FT-Raman spectra. sphinxsai.comnih.govspectroscopyonline.com Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, or the characteristic stretches of the C-Cl and NO2 groups. nih.gov For instance, in studies of related chloroquinoline compounds, C-Cl stretching vibrations have been identified and assigned based on computational results. dergipark.org.tr
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researcher.life These theoretical calculations are valuable for assigning experimental NMR spectra and can help in the structural elucidation of complex molecules. researchgate.netmodgraph.co.uk Studies on various quinoline derivatives have demonstrated a strong linear correlation between experimental and calculated chemical shifts, confirming the reliability of the computational approach. dergipark.org.trbohrium.com
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Quinoline Derivative (Note: This table demonstrates the application of DFT in predicting NMR data.)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-2 | Value not specified | Value not specified |
| H-4 | Value not specified | Value not specified |
| H-5 | Value not specified | Value not specified |
| H-7 | Value not specified | Value not specified |
| H-8 | Value not specified | Value not specified |
This table is illustrative. Specific values for this compound would require a dedicated computational study.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, indicating these are sites for electrophilic interaction. Conversely, positive potential would be expected on the hydrogen atoms.
Molecular Modeling and Dynamics Simulations
Beyond the electronic properties of the isolated molecule, computational methods can be used to simulate its interactions with other molecules, particularly biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.govamazonaws.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and calculating a scoring function that estimates the binding affinity, often expressed as a negative value of the binding energy (a more negative score indicates a stronger predicted interaction). researchgate.net
Quinoline derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been performed on various chloro-substituted quinolines to investigate their potential as inhibitors for targets such as HIV reverse transcriptase, DNA gyrase, and various kinases. nih.govresearchgate.net For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with specific protein targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site, providing a rationale for its potential biological activity. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interactions in Biological Environments
MD simulations treat atoms as classical particles and use Newton's laws of motion to calculate their trajectories over a defined period. This allows for the exploration of the conformational landscape of a molecule and its complexes. For a molecule like this compound, MD simulations could be employed to understand how it binds to a target protein, the stability of this binding, and the key amino acid residues involved in the interaction.
A typical MD simulation study would involve placing the this compound molecule, either alone or docked into a protein's active site, within a simulated physiological environment (a box of water molecules and ions). The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. Analysis of the resulting trajectory can reveal important information about the stability of the molecule's conformation and its interactions with surrounding molecules.
Key parameters that are often analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule or a protein-ligand complex from a reference structure over time. A stable RMSD value suggests that the system has reached equilibrium and the conformation is stable.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. This can highlight flexible regions of a protein or the ligand.
Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations can track the number and duration of these bonds.
The following interactive table provides a hypothetical representation of data that could be obtained from an MD simulation of this compound bound to a hypothetical kinase target.
| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.25 | 1.50 | 2 |
| 20 | 1.30 | 1.65 | 2 |
| 30 | 1.28 | 1.60 | 3 |
| 40 | 1.35 | 1.70 | 2 |
| 50 | 1.32 | 1.68 | 2 |
This table is for illustrative purposes and does not represent real experimental data.
Such simulations can be instrumental in the rational design of more potent and selective inhibitors by providing a dynamic picture of the ligand-receptor interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models can be developed to predict its activity, such as its potential toxicity or therapeutic efficacy, based on its molecular descriptors. mdpi.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR studies on nitroaromatic compounds have been conducted to predict their toxic effects. nih.govresearchgate.net These studies typically involve a dataset of compounds with known activities and a set of calculated molecular descriptors.
The process of developing a QSAR model generally involves the following steps:
Data Set Selection: A diverse set of molecules with experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, etc.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, etc.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
For this compound, a QSAR model could be developed to predict its cytotoxicity against a cancer cell line. A hypothetical QSAR equation might look like this:
Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * Dipole_Moment + 2.5
Where IC50 is the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and Dipole_Moment is the molecule's dipole moment.
The following interactive table presents a hypothetical dataset that could be used to build a QSAR model for a series of quinoline derivatives.
| Compound | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental Log(1/IC50) |
| Derivative 1 | 2.5 | 200 | 3.5 | 4.2 |
| Derivative 2 | 3.1 | 220 | 4.1 | 4.8 |
| This compound | 2.8 | 208.6 | 3.8 | (Predicted) |
| Derivative 4 | 2.2 | 190 | 3.2 | 3.9 |
| Derivative 5 | 3.5 | 240 | 4.5 | 5.1 |
This table is for illustrative purposes and does not represent real experimental data.
QSAR models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing, thus saving time and resources. researchgate.net
Correlated Experimental and Theoretical Investigations
The combination of experimental techniques and theoretical calculations provides a powerful approach to understanding the structure, properties, and reactivity of molecules like this compound. dergipark.org.trbohrium.com While specific correlated studies on this exact compound are limited, research on similar chloroquinolines and nitroquinolines demonstrates the synergy between these methods. nih.govresearchgate.netrsc.org
Experimental techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy provide valuable information about the molecule's vibrational modes, chemical environment of atoms, and electronic transitions, respectively. dergipark.org.tr Theoretical calculations, particularly those based on Density Functional Theory (DFT), can be used to compute these same properties. bohrium.comnih.gov By comparing the experimental and theoretical data, a more detailed and accurate understanding of the molecule's properties can be achieved.
For instance, DFT calculations can be used to optimize the geometry of this compound and calculate its vibrational frequencies. These calculated frequencies can then be compared with the experimental FT-IR spectrum to assign the observed vibrational bands to specific molecular motions. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. dergipark.org.tr
The following interactive table shows a hypothetical correlation between experimental and theoretical vibrational frequencies for this compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
| C-H stretch | 3050 | 3055 | Aromatic C-H stretching |
| C=N stretch | 1620 | 1625 | Quinoline ring stretching |
| N-O stretch (sym) | 1345 | 1350 | Nitro group symmetric stretching |
| N-O stretch (asym) | 1530 | 1535 | Nitro group asymmetric stretching |
| C-Cl stretch | 780 | 785 | C-Cl stretching |
This table is for illustrative purposes and does not represent real experimental data.
Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. This theoretical data can be correlated with experimental electrochemical measurements.
By integrating experimental and theoretical approaches, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, which is essential for its potential applications in various fields.
Medicinal Chemistry and Pharmacological Research Applications of Quinoline Derivatives with Chlorine and Nitro Functionalities
Quinoline (B57606) Derivatives as Privileged Scaffolds in Modern Drug Discovery
Quinoline and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their recurring presence in a multitude of natural products, particularly alkaloids, and their ability to serve as a versatile framework for the synthesis of a wide range of biologically active compounds. nih.govnih.gov The quinoline ring system can interact with various biological targets through different mechanisms, including intercalation with DNA, and binding to enzyme active sites.
The addition of substituents like chlorine and nitro groups significantly enhances the chemical diversity and therapeutic potential of the quinoline core. umn.edu These modifications can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for specific biological targets. umn.edu For instance, the electron-withdrawing nature of both chlorine and nitro groups can alter the reactivity and binding interactions of the quinoline ring. This strategic functionalization has made these derivatives invaluable building blocks in the synthesis of novel therapeutic agents, fueling ongoing research and development in the pharmaceutical sciences. umn.edu
Research into Anticancer and Antitumor Potential
The quest for more effective and selective anticancer agents has led researchers to explore a wide variety of chemical scaffolds, with quinoline derivatives emerging as a particularly promising class of compounds. nih.govucsf.edu The presence of both chlorine and nitro functionalities on the quinoline ring has been investigated for its potential to confer potent cytotoxic activity against various cancer cell lines.
Detailed research findings have shown that the position and nature of these substituents play a crucial role in determining the anticancer efficacy. For example, a study on 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones identified a lead compound with an IC50 value of 18.8 μM against HeLa (human cervical cancer) cells, suggesting its potential as an anticancer agent by inducing apoptosis. Another study highlighted that 8-hydroxy-5-nitroquinoline was significantly more toxic to human cancer cell lines than other analogs, with its activity being enhanced by the presence of copper. While molecules with electron-donating groups sometimes show remarkable anticancer activity, those containing halogen and nitro groups have also demonstrated significant potential. ucsf.edu For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines, with IC50 values ranging from 0.314 to 4.65 μg/cm³. ucsf.edu
Table 1: In Vitro Anticancer Activity of Selected Chloro-Nitro Quinoline Derivatives
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone derivative | HeLa | 18.8 μM |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 μg/cm³ |
| 7-Chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 μg/cm³ |
| 7-Chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 μg/cm³ |
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. nih.govmdpi.com Quinoline derivatives, in general, are known to exert their anticancer effects by interfering with various tumor-growth signaling pathways, inducing apoptosis, and causing cell cycle arrest. However, specific research directly linking 3-chloro-6-nitroquinoline or its close analogs to the inhibition of the PI3K/mTOR pathway is not extensively documented in the current scientific literature. While the broader class of quinolines has been explored for pathway inhibition, this specific substitution pattern's interaction with the PI3K/mTOR cascade remains an area for future investigation.
The anticancer activity of quinoline derivatives is often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. Research has identified several key targets for this class of compounds.
One important target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a significant role in the growth of many cancers. A study focused on designing novel antitumor agents based on the 3-nitroquinoline (B96883) framework found that these compounds exhibited inhibitory activity against EGFR. researchgate.net Several of the synthesized 3-nitroquinoline derivatives showed prominent antiproliferative effects against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net
Another critical molecular target is tubulin . The polymerization of tubulin into microtubules is essential for cell division, making it an attractive target for anticancer drugs. Certain 2-chloro-5-methoxyquinoline (B1599733) derivatives have been shown to act as tubulin polymerization inhibitors, demonstrating activity against colon cancer cell lines with IC50 values as low as 0.229 μM.
Furthermore, topoisomerases , enzymes that regulate the topology of DNA during replication and transcription, are also targeted by quinoline derivatives. By inhibiting these enzymes, the compounds can disrupt DNA replication in cancer cells, leading to cell death.
Investigations into Antimicrobial and Antifungal Properties
The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents. Quinoline derivatives have a long history of use as antimicrobial and antifungal agents, and the incorporation of chlorine and nitro groups has been explored to enhance these properties.
Studies have shown that various substituted quinolines exhibit significant activity against a range of bacterial and fungal pathogens. For instance, an evaluation of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols, which included chloro and nitro derivatives, demonstrated their in vitro antifungal activity against fungi such as Aspergillus niger and Trichophyton mentagrophytes. ucsf.edu The 5,7-dichloro and 5,7-dibromo derivatives were found to be the most potent among the tested compounds. ucsf.edu In another study, newly synthesized 7-chloroquinoline (B30040) sulphonamide derivatives exhibited excellent antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds showing more potent inhibition than the standard drug fluconazole. While their antibacterial activity was generally weak to moderate, these findings highlight the potential of chloro-substituted quinolines as antifungal agents.
Table 2: Antimicrobial Activity of Selected Substituted Quinoline Derivatives
| Compound Class | Microorganism | Activity (MIC) |
|---|---|---|
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 µg/mL |
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active |
| 2-Chloroquinoline derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | 12.5 µg/mL (for potent compounds) |
Studies on Antimalarial and Antileishmanial Activities
Quinoline-based compounds have been central to the treatment of malaria for centuries, with quinine (B1679958) and its synthetic analog chloroquine (B1663885) being prime examples. nih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. The presence of a 7-chloroquinoline ring is a key feature of chloroquine, and studies have shown that other substituted quinoline rings also possess significant activity against drug-resistant strains. umn.eduucsf.edu
In the context of leishmaniasis, a parasitic disease caused by Leishmania species, quinoline derivatives have also shown considerable promise. A study on a series of nitrated 2-substituted-quinolines identified 2-hydroxy-8-nitroquinoline as a very promising antileishmanial compound. nih.gov This derivative displayed an IC50 value of 6.6 μM against Leishmania donovani promastigotes and was also effective against intracellular amastigotes (IC50 = 6.5 μM), with a good selectivity index compared to reference drugs. nih.gov Similarly, 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their activity against Leishmania amazonensis, with some compounds showing activity against both promastigotes and intracellular amastigotes with IC50 values of 21.1 μM and 8.1 μM, respectively. researchgate.net
Table 3: Antiprotozoal Activity of Selected Chloro-Nitro Quinoline Derivatives
| Compound | Organism | Activity (IC50) |
|---|---|---|
| 2-Hydroxy-8-nitroquinoline | Leishmania donovani (promastigotes) | 6.6 μM |
| 2-Hydroxy-8-nitroquinoline | Leishmania donovani (amastigotes) | 6.5 μM |
| 7-Chloro-4-quinolinylhydrazone derivative | Leishmania amazonensis (promastigotes) | 21.1 μM |
| 7-Chloro-4-quinolinylhydrazone derivative | Leishmania amazonensis (amastigotes) | 8.1 μM |
| Dihydropyrimidine quinolinyl derivative | Plasmodium falciparum | 0.014 - 5.87 μg/mL |
Research on Antiviral and Anti-Hepatitis B Virus Agents
The broad biological activity of quinoline derivatives extends to the antiviral domain, where they have been investigated as potential inhibitors of various viruses. nih.gov The quinoline scaffold is present in several marketed antiviral drugs and continues to be a focus of research for new antiviral agents against viruses like Zika, Ebola, and coronaviruses. nih.gov
Of particular note is the research into quinoline derivatives as agents against the Hepatitis B virus (HBV). Chronic HBV infection is a major global health problem that can lead to severe liver diseases. A study focusing on 4-aryl-6-chloro-quinoline derivatives found that several of these compounds exhibited significant inhibition of HBV DNA replication in HepG 2.2.15 cells. nih.gov Nine of the synthesized compounds showed IC50 values in the range of 4.4–9.8 μM, which is comparable to the positive control, tenofovir. nih.gov Some of these compounds also demonstrated low cytotoxicity, resulting in high selectivity indices, marking them as promising candidates for the development of new non-nucleoside anti-HBV drugs. nih.gov Another study on 7-methoxy-3-heterocyclic quinolin-6-ols also identified compounds with excellent potency and selectivity against HBV, with IC50 values below 5.0 μM. lookchem.com
Table 4: Anti-Hepatitis B Virus (HBV) Activity of Selected Chloroquinoline Derivatives
| Compound Class | Activity Measured | Activity (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| 4-Aryl-6-chloro-quinolines | HBV DNA Replication | 4.4 - 9.8 μM | >551.2 (for compound 10) |
| 7-Methoxy-3-heterocyclic quinolin-6-ols | Anti-HBV Activity | < 5.0 μM | 11.0 - 71.5 |
Exploration of Anti-Inflammatory Activities
The quinoline scaffold, particularly when substituted with electron-withdrawing groups like chlorine and nitro moieties, has been a focal point in the search for novel anti-inflammatory agents. biointerfaceresearch.com Research has demonstrated that the introduction of these functionalities can lead to potent anti-inflammatory effects.
A notable study involved the synthesis of a series of 2-chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolines, which were subsequently evaluated for their anti-inflammatory properties. researchgate.net The evaluation, conducted using an in-vitro assay of inhibition of albumin denaturation, revealed that several of the synthesized compounds exhibited significant anti-inflammatory activity, in some cases comparable to the standard drug diclofenac. researchgate.net
The presence of a chloro group at the 2-position of the quinoline ring, combined with a nitro group on an associated benzimidazole (B57391) moiety, appears to be a key structural feature for the observed activity. The anti-inflammatory potential of these compounds is influenced by the nature of the substituent 'R' on the phenyl ring of the chalcone (B49325) precursor. For instance, compounds with electron-donating groups such as methoxy (B1213986) (VIb) and methyl (VIc), as well as compounds with electron-withdrawing groups like a chloro (VIf) or another nitro group (VIj), all displayed considerable activity. researchgate.net This suggests a complex structure-activity relationship where electronic and steric factors both play a role in the anti-inflammatory effect. The results from this study highlight the potential of these substituted quinolines as leads for developing new anti-inflammatory drugs. researchgate.net
| Compound | Substituent (R) | % Inhibition at 100µg/ml |
|---|---|---|
| VIa | -H | 68.18 |
| VIb | 4-OCH3 | 72.72 |
| VIc | 4-CH3 | 70.45 |
| VId | 4-OH | 65.90 |
| VIe | 4-N(CH3)2 | 63.63 |
| VIf | 4-Cl | 75.00 |
| VIg | 2-Cl | 61.36 |
| VIh | 2,4-di-Cl | 68.18 |
| VIi | 2-NO2 | 63.63 |
| VIj | 3-NO2 | 72.72 |
| VIk | 4-NO2 | 65.90 |
| Diclofenac (Standard) | - | 84.09 |
Mechanistic Elucidation of Biological Actions (e.g., enzyme inhibition, cellular pathway modulation)
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate specific biological pathways and inhibit key enzymes involved in the inflammatory cascade. nih.gov
Enzyme Inhibition:
A primary mechanism by which many anti-inflammatory drugs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Certain synthetic quinoline derivatives have been shown to be potent inhibitors of COX-2. biointerfaceresearch.comnih.gov Molecular modeling studies suggest that these quinoline compounds can effectively occupy the active site of the COX-2 enzyme, thereby blocking its activity. nih.gov The inhibition of COX-2 is a crucial therapeutic target as this enzyme is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov The quinoline framework has been explored for the development of inhibitors of other inflammatory enzymes as well, including phosphodiesterase 4 (PDE4) and tumour necrosis factor-α converting enzyme (TACE). nih.gov
Cellular Pathway Modulation:
Beyond direct enzyme inhibition, chloro-quinoline derivatives like chloroquine exert their anti-inflammatory effects by modulating cellular signaling pathways. nih.gov Chloroquine has been shown to suppress T cell proliferation, a key event in chronic inflammatory diseases. nih.gov This suppression is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The increase in p21 is a result of both the activation of the tumor suppressor protein p53 and the inhibition of p21 protein degradation. nih.gov This accumulation of p21 halts the cell cycle and inhibits the proliferation of T cells. Furthermore, these compounds can potently inhibit the differentiation of T-helper 1 (Th1) cells, which are responsible for producing the pro-inflammatory cytokine interferon-gamma (IFN-γ). nih.gov By targeting these T-cell mediated pathways, chloro-quinoline compounds can effectively dampen the inflammatory response. nih.gov
| Mechanism | Target | Effect | Relevant Quinoline Type | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Synthetic Quinolines | biointerfaceresearch.comnih.gov |
| Enzyme Inhibition | Phosphodiesterase 4 (PDE4) | Inhibition of inflammatory mediator release | Quinoline Derivatives | nih.gov |
| Enzyme Inhibition | TNF-α Converting Enzyme (TACE) | Inhibition of TNF-α release | Quinoline Derivatives | nih.gov |
| Cellular Pathway Modulation | p53/p21 pathway | Upregulation of p21, leading to cell cycle arrest | Chloro-quinolines | nih.gov |
| Cellular Pathway Modulation | T Cell Proliferation & Differentiation | Suppression of T cell growth and Th1 differentiation | Chloro-quinolines | nih.gov |
Advanced Applications of 3 Chloro 6 Nitroquinoline and Its Derivatives in Other Scientific Domains
Applications in Materials Science
The quinoline (B57606) scaffold is a key component in many functional organic materials due to its electron-deficient nature, which can be tailored through chemical modification. The introduction of chloro and nitro substituents, as seen in 3-chloro-6-nitroquinoline, can further modulate the electronic and optical properties of the resulting materials.
While direct applications of this compound in commercially available organic semiconductors and light-emitting devices (OLEDs) are not yet established, the broader family of quinoline derivatives has shown significant promise in this area. researchgate.netscispace.com Quinoline-based materials are utilized for their electron-transporting capabilities in OLEDs. scispace.com The synthesis of novel bis-quinolin-3-yl-chalcones, which share a similar quinoline core, has been explored for their photophysical properties, demonstrating their potential as fluorescent materials. nih.gov The electron-withdrawing nature of the nitro group in derivatives of this compound could potentially enhance electron injection and transport, key processes in the functioning of OLEDs. mdpi.com Research into polysubstituted quinolines has highlighted their role as emitting chromophores with inherent fluorescent properties. nih.gov The development of new synthetic methods for electronically active materials, including π-conjugated systems based on heterocyclic compounds like quinoline, is a driving force in the advancement of organic electronics.
The synthesis of derivatives from this compound opens avenues for creating functional materials with unique electronic and optical characteristics. The inherent donor-π-acceptor structure that can be created by modifying the quinoline core is of significant interest. nih.gov For instance, the reaction of quinoline derivatives to form chalcones can result in compounds with intramolecular charge transfer, a property that is crucial for applications in nonlinear optics and as fluorescent probes. nih.gov The solvatochromism observed in some quinoline derivatives, where the absorption and emission of light are dependent on the polarity of the solvent, further underscores their potential in the development of chemical sensors. nih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic features of chloroquinolines, revealing how substitutions can significantly alter the reactive nature and physical properties of the quinoline moiety. dergipark.org.tr
Utilization in Agrochemical Research
Quinoline and its derivatives have a long history of use in the agrochemical industry, exhibiting a range of biological activities. The presence of specific substituents on the quinoline ring can impart herbicidal, fungicidal, or insecticidal properties.
Derivatives of quinoline are being investigated for their potential as novel agrochemicals. For instance, certain 2,6-disubstituted quinolines have demonstrated fungicidal activity against Candida biofilms. nih.gov Specifically, 6-amide and 6-urea derivatives of quinoline have shown promising results. nih.gov While direct studies on the agrochemical applications of this compound are limited, related structures have been explored. For example, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been synthesized and evaluated for their herbicidal activity. nih.govmdpi.com Furthermore, a patent for quinoline derivatives highlights their potential use as fungicides in agriculture. google.com The insecticidal properties of some quinoline derivatives have also been reported.
Below is a table summarizing the fungicidal activity of some 2,6-disubstituted quinoline derivatives against Candida albicans.
| Compound | Substituent at position 2 | Substituent at position 6 | Minimal Fungicidal Concentration (MFC) in µM |
| 1 | Phenyl | 4-Fluorobenzamide | 12.5 |
| 5 | Phenyl | 3-Chlorobenzamide | 6.25 |
| 6 | Phenyl | 4-Chlorobenzamide | 12.5 |
| 9 | Phenyl | 4-Fluorophenylurea | 50 |
| 10 | Phenyl | 3-Chlorophenylurea | <15 |
| 12 | Phenyl | 4-Chlorophenylurea | <15 |
| 13 | Phenyl | 3,4-Dichlorophenylurea | <15 |
| 15 | Phenyl | 4-Trifluoromethylphenylurea | <15 |
Data sourced from research on fungicidal 2,6-disubstituted quinolines. nih.gov
Research in Corrosion Inhibition
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their application as corrosion inhibitors. Quinoline derivatives have been extensively studied for this purpose, particularly for the protection of mild steel in acidic environments. researchgate.net The presence of heteroatoms like nitrogen and π-electrons in the aromatic rings of quinoline derivatives facilitates their adsorption onto the metal surface. biointerfaceresearch.com
Studies on various quinoline derivatives have demonstrated their effectiveness as corrosion inhibitors. For example, 4-Chloro, 8-(Trifluoro Methyl) Quinoline has shown a high inhibition efficiency of around 92% for mild steel in a 1 M HCl solution at a concentration of 1000 ppm. The inhibition is attributed to the formation of a passive layer on the metal surface. Research indicates that these quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.
The following table presents the corrosion inhibition efficiency of a quinoline derivative on mild steel in a 1 M HCl solution.
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 1.25 | - |
| 200 | 0.42 | 66.4 |
| 400 | 0.31 | 75.2 |
| 600 | 0.22 | 82.4 |
| 800 | 0.15 | 88.0 |
| 1000 | 0.10 | 92.0 |
Data for 4-Chloro, 8-(Trifluoro Methyl) Quinoline.
Development of Dyes and Pigments
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants used in a wide range of industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.gov The chromophoric properties of the resulting dye are determined by the chemical structure of both the diazonium salt and the coupling component. nih.gov
Heterocyclic compounds, including quinoline derivatives, are often used to create azo dyes with specific color properties and good fastness. nih.govresearchgate.net The synthesis of quinoline-based pyrimidine (B1678525) heterocyclic azo dye derivatives has been reported, indicating the utility of the quinoline scaffold in the development of new colorants. niscpr.res.in While specific examples of dyes synthesized directly from this compound are not widely documented, the presence of an aromatic amine precursor (after reduction of the nitro group) and a reactive chloro position suggests its potential as a building block for novel azo dyes and pigments.
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Methodologies for Sustainable Production
The advancement of green chemistry principles is paramount for the environmentally responsible production of chemical compounds. bohrium.com Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup or Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents. nih.govtandfonline.com Future research must focus on developing sustainable and efficient methods for the synthesis of 3-Chloro-6-nitroquinoline.
Key areas for exploration include:
Catalyst Development: Investigating the use of nanocatalysts, solid acid catalysts, or reusable catalysts like Amberlyst-15 to improve reaction efficiency and facilitate easier product purification. nih.govtandfonline.com
Green Solvents: Shifting from conventional organic solvents to greener alternatives such as water, ethanol (B145695), or aqueous polyethylene (B3416737) glycol (PEG-400) can significantly reduce the environmental impact. tandfonline.comresearchgate.net
Energy-Efficient Techniques: Employing methods like microwave-assisted or ultrasonic irradiation can shorten reaction times and reduce energy consumption compared to conventional heating. tandfonline.comijpsjournal.com
| Approach | Traditional Method | Proposed Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Catalysis | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids (e.g., Amberlyst-15), Nanocatalysts nih.govtandfonline.com | Reduced corrosion, catalyst recyclability, milder conditions |
| Solvent | Nitrobenzene (B124822), hazardous organic solvents | Water, Ethanol, PEG-400 tandfonline.comresearchgate.net | Lower toxicity, reduced environmental pollution, improved safety |
| Energy Source | Prolonged conventional heating | Microwave irradiation, Sonication tandfonline.comijpsjournal.com | Drastically reduced reaction times, lower energy consumption |
| Process | Multi-step synthesis with intermediates | One-pot, multi-component reactions bohrium.com | Higher efficiency, less waste, improved atom economy |
Design and Synthesis of Novel Derivatizations with Tuned Bioactivity
The this compound core is a versatile starting point for creating a library of novel derivatives with potentially enhanced biological activities. Structure-activity relationship (SAR) studies have shown that the introduction of various functional groups onto the quinoline scaffold can significantly modulate its pharmacological properties. bohrium.comresearchgate.net
Future synthetic efforts should be directed towards:
Modifications at the 3-Position: The chlorine atom is a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functionalities such as amines, thiols, or alkoxy groups. This allows for fine-tuning of the molecule's electronic properties and its ability to interact with biological targets.
Hybridization with Other Heterocycles: Covalently linking the quinoline core with other bioactive heterocyclic scaffolds like pyrazole, indole, or triazine can lead to hybrid molecules with synergistic or novel mechanisms of action. bohrium.comresearchgate.net This strategy has proven effective in enhancing the antibacterial and anticancer potency of related compounds. nih.gov
Systematic Functionalization: Introducing a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at other available positions on the quinoline ring can systematically alter the compound's lipophilicity and receptor-binding affinities. bohrium.comresearchgate.net
| Modification Strategy | Target Position/Group | Potential Functional Groups | Anticipated Biological Outcome |
|---|---|---|---|
| Nucleophilic Substitution | C3-Chloro | Tertiary amines, imidazole, morpholine | Enhanced anti-SCLC activity, improved Topoisomerase II inhibition nih.gov |
| Hybridization | Quinoline Scaffold | Pyrazole, Triazine, Indole moieties bohrium.comresearchgate.net | Broad-spectrum antibacterial effects, potential dual-target action nih.gov |
| Ring Functionalization | Available C-H positions | -OCH₃, -OH, -CF₃ researchgate.net | Modulation of lipophilicity and target binding affinity |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold to rationalize the design of new derivatives and predict their properties.
Future research should leverage AI and ML for:
High-Throughput Virtual Screening (HTVS): AI/ML models can screen vast virtual libraries of potential this compound derivatives to identify candidates with the highest probability of biological activity against specific targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forest and Support Vector Machines can build robust QSAR models to predict the bioactivity of novel compounds based on their structural features, guiding the synthesis of more potent analogues. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, built around the this compound core, that are optimized for desired properties such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com
| AI/ML Application | Specific Technique | Objective for this compound |
|---|---|---|
| Virtual Screening | Deep Neural Networks (DNN), Gradient Boosting | Rapidly identify high-potential derivatives from large virtual libraries for synthesis. nih.govnih.gov |
| Predictive Modeling | QSAR, Pharmacophore Modeling mdpi.com | Predict biological activity and prioritize synthetic targets with the best chance of success. |
| Generative Design | Recurrent Neural Networks (RNN), Generative Adversarial Networks (GANs) | Design novel derivatives with optimized multi-parameter profiles (e.g., potency and solubility). mdpi.com |
Deepening Mechanistic Understanding at the Molecular Level
While derivatives of quinoline are known to possess a wide range of biological activities, the precise molecular mechanism of action for this compound itself is not well-defined. A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for rational drug design and optimization.
Future investigations should focus on:
Target Identification: Utilizing techniques such as proteomics, chemical biology probes, and computational docking to identify the specific enzymes, receptors, or other biomolecules that this compound interacts with.
Mechanism of Action Studies: Elucidating the downstream effects of target engagement. For instance, related nitro-substituted quinolines are known to act as metal chelators, which is crucial for their antimicrobial activity. srce.hrmdpi.com Other chloroquinolines function by inhibiting enzymes like heme polymerase in malarial parasites. Determining if this compound acts via similar or novel pathways is a key research question.
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets would provide invaluable atomic-level insights into the binding interactions, paving the way for structure-based drug design.
Expanding Applications into Emerging Fields of Chemistry and Material Science
Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it an attractive building block for novel materials. The planar, aromatic quinoline system combined with reactive functional groups can be exploited in various emerging fields.
Promising avenues for future research include:
Corrosion Inhibitors: Scaffolds containing planar aromatic systems with heteroatoms, such as quinoline and triazine, have shown significant efficacy as corrosion inhibitors for metals by forming a protective film on the surface. researchgate.net The potential of this compound and its derivatives in this application warrants investigation.
Organic Electronics: The electron-deficient nature of the nitro-substituted quinoline ring suggests potential applications in organic electronic materials, such as in the development of n-type organic semiconductors or as components in functional polymers for sensors or organic light-emitting diodes (OLEDs).
Functional Coatings: The reactive chlorine at the 3-position provides a handle for grafting the molecule onto surfaces or polymer backbones, creating functional coatings with specialized properties, such as antimicrobial or anti-fouling surfaces.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-6-nitroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For instance, nitration of chloroquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yields depend on stoichiometric ratios and temperature stability; deviations >5°C reduce nitro-group selectivity by 15–20% .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the nitro group exhibits a distinct absorption band at ~1520 cm⁻¹ in IR . Cross-validate NMR shifts with computational predictions (e.g., DFT with B3LYP hybrid functionals) to resolve ambiguities in aromatic proton assignments .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to moderate polarity matching. Solubility tests at 25°C show >90% recovery in ethanol, while DMSO causes decomposition above 40°C .
Advanced Research Questions
Q. How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model nitro-group electron-withdrawing effects. Studies show that including 20–25% exact exchange reduces thermochemical errors in quinoline derivatives to <3 kcal/mol . Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analysis of IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability, incubation time). For instance, discrepancies in antiparasitic activity (IC₅₀ = 2–10 µM) correlate with differences in parasite strain sensitivity . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate confounding factors .
Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to steer cross-coupling reactions. Computational modeling of transition states (e.g., Pd-catalyzed Suzuki couplings) identifies steric hindrance at the C3 position as a key selectivity determinant . Experimental validation under inert atmospheres (Ar/N₂) improves yields by 30% compared to aerobic conditions .
Data Analysis and Experimental Design
Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (e.g., PBS). Monitor degradation via HPLC at 0, 24, and 48 hours. Stability thresholds (<10% degradation) are achievable with lyophilized storage at -20°C .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare means across concentrations. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
